molecular formula C23H24N2OS B2564273 1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1224012-45-6

1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B2564273
CAS RN: 1224012-45-6
M. Wt: 376.52
InChI Key: CXHWRURADUOKBL-UHFFFAOYSA-N
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Description

1-(3-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, also known as MDL-73811, is a compound that has been of interest in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl This study presents a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a molecule with relevance in the pharmaceutical industry for the manufacture of non-steroidal anti-inflammatory and analgesic materials. The methodology could potentially offer insights into synthetic approaches that might be applicable to the compound of interest (Qiu et al., 2009).

Biological Activity and Medicinal Chemistry

Synthetic Utilities of O-Phenylenediamines This review discusses synthetic methodologies for constructing complex molecules from o-phenylenediamines, which could be related to the synthesis or functional exploration of the target compound. The synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines is covered, highlighting the diverse biological applications of these structures (Ibrahim, 2011).

Environmental and Safety Assessments

Evaluation of Health Aspects of Methyl Paraben While not directly related, this review on the health aspects of methyl paraben, a common preservative, provides a comprehensive assessment of the toxicity and safety profiles of chemical compounds used in consumer products. Such evaluations are crucial for understanding the potential health implications of new chemicals (Soni et al., 2002).

properties

IUPAC Name

(3-methylphenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c1-16-8-6-10-18(14-16)20-22(27)25(23(24-20)12-4-3-5-13-23)21(26)19-11-7-9-17(2)15-19/h6-11,14-15H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHWRURADUOKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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